REACTION_CXSMILES
|
CC1CCCC(C)(C)C=1/C=C/C(C)=O.[CH3:15][C:16]1[C:21](=[O:22])[CH2:20][CH2:19][C:18]([CH3:24])([CH3:23])[C:17]=1/[CH:25]=[CH:26]/[C:27]([CH3:29])=[O:28]>>[O:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:17]1[C:18]([CH3:23])([CH3:24])[CH2:19][CH2:20][C:21](=[O:22])[C:16]=1[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
|
Name
|
diketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C
|
Name
|
199941t
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one
|
Type
|
|
Smiles
|
O=C(C=CC1=C(C(CCC1(C)C)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |